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MCL-524 HCl

Cat. No.: B1147662
CAS No.: 1340476-46-1
M. Wt: 393.88
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Description

Scientific Rationale for [¹⁸F]MCL-524 HCl as a Positron Emission Tomography (PET) Radioligand

The rationale for developing the fluorine-18 (B77423) ([¹⁸F]) labeled version of MCL-524, known as [¹⁸F]MCL-524, is multifaceted and grounded in key pharmacological and practical advantages. A primary limitation of many early agonist radioligands, including [¹¹C]MNPA and ¹¹C-PHNO, is their reliance on the short-lived carbon-11 (B1219553) radioisotope (half-life of ~20 minutes). nih.govnih.govuva.nl The longer half-life of fluorine-18 (~110 minutes) makes [¹⁸F]MCL-524 a more practical and attractive option for clinical research, as it allows for more complex and longer-duration imaging studies and distribution to facilities without an on-site cyclotron. nih.govresearchgate.netuva.nlmdpi.com

The scientific justification for using [¹⁸F]MCL-524 is strongly supported by its binding characteristics and preclinical performance.

Detailed Research Findings:

Binding Affinity and Selectivity: Competitive binding assays using rat striatal homogenates revealed that MCL-524 has a high affinity for the D2high state and a significantly lower affinity for the D2low state. mdpi.comresearchgate.net This selectivity is crucial for specifically imaging the functionally active receptor population.

Table 1: In Vitro Binding Affinity of MCL-524 for Dopamine (B1211576) D2 Receptor States

Receptor State Binding Affinity (Ki) Source
D2high 3.7 ± 1.2 nM mdpi.comresearchgate.net

Preclinical PET Imaging: Studies in cynomolgus monkeys have demonstrated the excellent potential of [¹⁸F]MCL-524 as a PET radioligand. nih.govmdpi.com It readily enters the brain, accumulates rapidly in the striatum (a dopamine-rich region), and shows a high striatum-to-cerebellum ratio, which is essential for reliable quantification of receptor binding. nih.govmdpi.comnih.gov

Comparative and Displacement Studies: When directly compared to the carbon-11 labeled agonist [¹¹C]MNPA, [¹⁸F]MCL-524 showed a 1.5-fold higher mean striatal non-displaceable binding potential (BP_ND_), indicating a stronger signal. nih.govmdpi.comnih.gov Furthermore, pretreatment studies confirmed the tracer's specificity. The administration of raclopride (B1662589), a D2/D3 antagonist, reduced the binding of [¹⁸F]MCL-524 by 89%. nih.govresearchgate.netmdpi.com A challenge with the dopamine-releasing drug D-amphetamine resulted in a 56% reduction in binding, demonstrating the tracer's sensitivity to fluctuations in endogenous dopamine levels. nih.govresearchgate.netmdpi.com These findings collectively support the suitability of [¹⁸F]MCL-524 for the in vivo quantification of D2/D3 receptor binding. nih.govnih.govresearchgate.net

Table 2: Preclinical PET Imaging Findings for [¹⁸F]MCL-524 in Cynomolgus Monkeys

Parameter Finding Source
Mean Striatal BP_ND_ ([¹⁸F]MCL-524) 2.0 nih.govresearchgate.netmdpi.comnih.gov
Mean Striatal BP_ND_ ([¹¹C]MNPA) 1.4 nih.govresearchgate.netmdpi.comnih.gov
BP_ND_ Reduction with Raclopride 89% nih.govresearchgate.netmdpi.com

Table 3: List of Chemical Compounds

Compound Name Full Name
¹¹C-PHNO ¹¹C-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b] nih.govmdpi.comoxazin-9-ol
[¹¹C]MNPA (R)-2-¹¹CH₃O-N-n-propylnorapomorphine
[¹¹C]raclopride Not specified in sources
[¹⁸F]MCL-524 (R)-(−)-2-¹⁸F-fluoroethoxy-N-n-propylnorapomorphine
D-amphetamine Not specified in sources
Dopamine Not specified in sources
This compound (R)-(−)-2-fluoroethoxy-N-n-propylnorapomorphine hydrochloride

Properties

CAS No.

1340476-46-1

Molecular Formula

C21H24NFO3⋅HCl

Molecular Weight

393.88

Purity

> 95%

Synonyms

(R)-10,11-Dihydroxy-2-fluoroethoxy-N-propylnoraporphine hydrochloride

Origin of Product

United States

Advanced Chemical Synthesis and Radiochemical Methodologies for 18f Mcl 524 Hcl

Elucidation of Synthetic Pathways and Precursor Chemistry

Comprehensive Analysis of Conventional Radiolabeling Methodologies

The initially reported synthesis of [18F]MCL-524 utilized a conventional nucleophilic aliphatic 18F-fluorination reaction. mdpi.comresearchgate.net This method involved the reaction of the tosylated precursor, MCL-556, with [18F]fluoride in dimethyl sulfoxide (B87167) (DMSO) at a high temperature of 150–160 °C for 10 minutes to generate an intermediate, [18F]2. mdpi.comresearchgate.net This was followed by the removal of the acetonide protecting group from the catechol moiety using 6 M hydrochloric acid (HCl) at 90–110 °C for 10 minutes. mdpi.comresearchgate.net

However, this conventional approach was found to be difficult to replicate, with limited experimental details provided in the original reports. mdpi.comresearchgate.net Notably, crucial parameters such as the efficiency of the initial [18F]fluorination step, the yield of the catechol deprotection step, and the final isolated radiochemical yield (RCY) were not reported. mdpi.comresearchgate.net The harsh acidic conditions required for deprotection with 6 M HCl were also a significant drawback, as they could lead to the degradation of the product and complicate its purification. researchgate.net

Development and Evaluation of the Non-Anhydrous, Minimally Basic (NAMB) Synthesis Approach

To overcome the limitations of the conventional method, a novel "non-anhydrous, minimally basic" (NAMB) approach was developed. mdpi.comnih.gov This innovative technique simplifies the radiolabeling process and avoids the harsh basic conditions that can often compromise the efficiency of [18F]fluoride incorporation chemistry. nih.gov

In the NAMB method, the [18F]fluoride is eluted from a small anion-exchange cartridge (10–12 mg) using a solution of a tetraalkylammonium salt, such as tetraethylammonium (B1195904) tosylate, in a mixture of acetonitrile (B52724) and water (e.g., 7:3 MeCN:H2O). mdpi.comresearchgate.net This eluate, containing the "damp" [18F]fluoride, is added directly to a solution of the tosylated precursor in anhydrous acetonitrile. mdpi.com The reaction mixture is then heated to 150 °C for 15 minutes without the need for azeotropic drying to remove the water. mdpi.com

A key innovation in the NAMB approach is the use of a Lewis acid, such as indium(III) triflate (In(OTf)3), for the deprotection of the catechol group at 150 °C for 20 minutes. mdpi.comresearchgate.net This Lewis acid-based deprotection is less harsh than using strong protic acids and facilitates a more efficient removal of byproducts during HPLC purification, eliminating the need for a solid-phase extraction (SPE) step prior to HPLC. mdpi.comresearchgate.net The NAMB approach has been shown to provide [18F]MCL-524 in a decay-corrected radiochemical yield of 5–9%. mdpi.comresearchgate.net

Interactive Data Table: Comparison of Conventional and NAMB Synthesis of [18F]MCL-524 HCl
ParameterConventional MethodNAMB Method
[18F]Fluoride Elution Basic carbonate/bicarbonate solutionTetraethylammonium tosylate in 7:3 MeCN:H2O
Drying Step Azeotropic drying requiredNo azeotropic drying needed
Fluorination Conditions DMSO, 150–160 °C, 10 minAcetonitrile, 150 °C, 15 min
Deprotection Reagent 6 M HClIndium(III) triflate (In(OTf)3)
Deprotection Conditions 90–110 °C, 10 min150 °C, 20 min
Pre-HPLC Purification SPE may be requiredNo SPE required
Reported RCY (decay-corrected) Not reported5–9% mdpi.comresearchgate.net
Reproducibility Difficult to replicate mdpi.comresearchgate.netImproved reproducibility

Characterization of Tosylated Precursors and Other Key Intermediates (e.g., MCL-556)

The synthesis of the crucial tosylated precursor, MCL-556, begins with thebaine. mdpi.com Thebaine undergoes N-demethylation followed by alkylation to produce R-(−)-N-n-propylnorthebaine. mdpi.com This intermediate is then O-demethylated to afford R-(−)-2,10,11-trihydroxy-n-propylnorapomorphine hydrobromide (TNPA). mdpi.com The catechol moiety of TNPA is protected as an acetonide. mdpi.com The resulting intermediate is alkylated with a protected 1-bromoethan-2-ol, which is then tosylated to yield the final radiosynthetic precursor, MCL-556. mdpi.com The non-radioactive standard, MCL-524, is synthesized from a common intermediate in this pathway. mdpi.comsnmjournals.orgnih.gov

Optimization of Radiochemical Transformations

Maximizing the efficiency of the radiolabeling process is paramount for the successful application of [18F]MCL-524 in PET imaging. This involves a deep understanding of the reaction mechanisms and the implementation of strategies to enhance both the radiochemical yield and purity.

Mechanistic Studies of [18F]Fluorination Reactions

Nucleophilic substitution reactions with [18F]fluoride are the cornerstone of many PET radiotracer syntheses. acs.org The reactivity of the fluoride (B91410) ion is highly dependent on its solvation state; in aqueous solutions, it is heavily solvated and thus a poor nucleophile. acs.org Therefore, traditional methods require rigorous drying of the [18F]fluoride, typically achieved through azeotropic distillation with acetonitrile in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 and a base such as potassium carbonate. nih.govacs.org

The NAMB approach offers a paradigm shift by demonstrating that efficient [18F]fluorination can occur in the presence of small amounts of water (≤5%). mdpi.com This avoids the loss of radioactivity associated with the volatilization of H[18F]F during the drying process. mdpi.com The use of minimally basic anions like tosylate for eluting the [18F]fluoride is also a key mechanistic improvement, as it reduces the formation of byproducts that can arise from the decomposition of base-sensitive precursors. nih.govacs.org

Strategies for Maximizing Radiochemical Yield and Purity

Several strategies have been employed to maximize the radiochemical yield (RCY) and purity of [18F]MCL-524. The development of the NAMB synthesis is itself the most significant strategy, providing a more reliable and reproducible method. mdpi.com

Key factors for optimization include:

Precursor Concentration: The NAMB method allows for a smaller elution volume, which in turn permits a higher effective precursor concentration in the final reaction volume, a critical factor for efficient labeling. mdpi.com

Reaction Conditions: Fine-tuning the reaction temperature and time for both the fluorination and deprotection steps is crucial. The NAMed approach specifies 150 °C for 15 minutes for fluorination and 150 °C for 20 minutes for deprotection. mdpi.com

Purification Method: The use of a Lewis acid for deprotection in the NAMB method results in a cleaner reaction mixture, which simplifies the purification by semi-preparative HPLC and improves the final purity. mdpi.comresearchgate.net The final product, [18F]MCL-524, is typically obtained with a radiochemical purity greater than 98%. mdpi.com The formulated product is passed through a 0.2 µm filter to ensure sterility. mdpi.com

Interactive Data Table: Radiochemical Yield and Purity of [18F]MCL-524 via NAMB Synthesis
ParameterValueReference
Radiochemical Yield (RCY, decay-corrected) 5–9% mdpi.comresearchgate.net
Radiochemical Purity >98% mdpi.com
Total Synthesis Time 146–199 min mdpi.com

Chromatographic and Extraction-Based Purification Techniques

The purification of [18F]this compound is a critical step to ensure high radiochemical purity, which is essential for its use as a positron emission tomography (PET) imaging agent. The primary purification techniques employed are High-Performance Liquid Chromatography (HPLC) and solid-phase extraction (SPE). The choice and sequence of these techniques are heavily influenced by the preceding chemical reactions, particularly the deprotection step.

The initial synthesis method for [18F]MCL-524 involved a final deprotection step using 6 M hydrochloric acid (HCl). mdpi.comresearchgate.net This approach, however, was found to generate a significant number of by-products, complicating the purification process and leading to low conversion of the intermediate to the final product. mdpi.comresearchgate.net To overcome these challenges, alternative deprotection methods have been investigated, which in turn simplify the purification cascade. mdpi.comnih.gov

One improved method involves the use of 90% trifluoroacetic acid (TFA), which results in a cleaner crude reaction mixture compared to using strong mineral acids like sulfuric acid. nih.gov However, this method still necessitates the separation of the product from the acidic reaction mixture using SPE before the final HPLC purification. nih.gov A more efficient approach utilizes the Lewis acid indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) for catechol deprotection. mdpi.comnih.gov This Lewis-acid-based deprotection is advantageous as it proceeds under less acidic conditions (pH 3-4), which facilitates the direct injection of the crude reaction mixture onto the HPLC system without a preliminary SPE step. mdpi.comresearchgate.netnih.govdntb.gov.ua The distribution of non-radioactive by-products following In(OTf)₃ deprotection does not interfere with the semi-preparative HPLC purification of [18F]MCL-524. mdpi.comnih.gov

Following HPLC separation, the collected fraction containing [18F]MCL-524 is typically diluted with water and concentrated using a C18 SPE cartridge. mdpi.comnih.gov The final product is then eluted from the cartridge with ethanol (B145695) and formulated in a suitable medium, such as a mixture of ethanol and isotonic saline containing sodium ascorbate. mdpi.comnih.gov This multi-step purification process consistently yields [18F]MCL-524 with a radiochemical purity greater than 98%. nih.gov

The following table summarizes the findings from studies on different acid-mediated deprotection methods for the acetonide-protected intermediate, [18F]2, and their impact on the synthesis of [18F]MCL-524.

EntryDeprotection ConditionsConversion ([18F]2 to [18F]1)Isolated DC-RCY of [18F]1NotesReference
16 N H₂SO₄:MeOH (1:1), 100 °C, 10 min38%-Generated significant by-products. nih.gov
290% TFA, 100 °C, 5 min67%8%Required SPE before HPLC purification. nih.gov
3In(OTf)₃ (10 equiv.), 150 °C, 20 min-5-9%Eliminated the need for SPE before HPLC. mdpi.comnih.gov

DC-RCY: Decay-Corrected Radiochemical Yield

Automation and Scalability in Radiopharmaceutical Production

The production of [18F]MCL-524 for clinical and widespread preclinical use necessitates automated and scalable synthesis methods. mdpi.com Traditional radiolabeling chemistry often involves time-consuming, manual steps like the azeotropic drying of the [18F]fluoride, which can lead to radioactivity losses and are difficult to automate. dntb.gov.uamdpi.comresearchgate.net The development of automated synthesis modules and more robust chemical methodologies are key to overcoming these limitations. nih.govescholarship.org

The scalability of the [18F]MCL-524 production has been demonstrated on a laboratory scale. mdpi.comresearchgate.net In one study, a manual synthesis starting with a larger quantity of [18F]fluoride (715 MBq) successfully yielded 47 MBq of [18F]MCL-524, a sufficient amount for preclinical PET imaging. mdpi.comresearchgate.net This provides evidence that the synthesis method can be scaled up to handle the larger starting activities of [18F]fluoride typically used in clinical production facilities. mdpi.comresearchgate.net

Further automation efforts in the broader field of 18F-radiochemistry, such as the use of microfluidic radiosynthesis modules, have shown promise in simplifying the production of 18F-labeled building blocks. rug.nl These technologies can eliminate the need for azeotropic drying, streamlining the process and potentially increasing radiochemical yields. rug.nl Adapting such automated platforms for the multi-step synthesis of [18F]MCL-524 could significantly enhance its production efficiency and scalability, making this promising D2/D3 receptor agonist radioligand more widely available for research and potential clinical applications. nih.govsnmjournals.org

Molecular Pharmacology and Ligand Receptor Interaction Dynamics

Characterization of Dopamine (B1211576) Receptor Subtype Selectivity and Affinity

MCL-524 is recognized as a dopamine D2/D3 receptor agonist. nih.gov Its pharmacological profile is distinguished by a marked preference for a specific functional state of the dopamine D2 receptor. Like other G-protein-coupled receptors, the D2 receptor exists in two conformations: a high-affinity state (D2high) and a low-affinity state (D2low) for the endogenous neurotransmitter dopamine. mdpi.com Agonist compounds, such as MCL-524, preferentially bind to the high-affinity state. mdpi.com

Research has firmly established that MCL-524 is a dopamine D2 agonist that is highly selective for the D2 receptor in its high-affinity state (D2high). mdpi.comresearchgate.netresearchgate.net In vitro studies have quantified this interaction, revealing a nanomolar affinity for the D2high state. nih.gov Specifically, competitive binding assays determined its inhibition constant (Ki) to be 3.7 ± 1.2 nM for the D2high receptor. mdpi.comresearchgate.netresearchgate.net This potent binding to the functionally active state of the receptor makes its radiolabeled analogue, [¹⁸F]MCL-524, a candidate for elucidating the role of D2high in various neurological conditions. mdpi.comresearchgate.net

In stark contrast to its high affinity for the D2high state, MCL-524 demonstrates a significantly lower affinity for the D2 receptor's low-affinity state (D2low). mdpi.comresearchgate.netresearchgate.net Quantitative analysis from the same competitive binding assays yielded a Ki value of 990 ± 35 nM for the D2low state. mdpi.comresearchgate.netresearchgate.net This substantial difference in affinity underscores the compound's selectivity for the D2high conformation. While characterized as a D2/D3 receptor agonist, detailed quantitative binding data for the D3 receptor subtype is less prominently reported in the reviewed literature compared to its well-documented D2 receptor profile. nih.govresearchgate.net

Table 1: In Vitro Binding Affinity of MCL-524 for Dopamine D2 Receptor States

High-Affinity Binding to Dopamine D2 Receptor High-Affinity State (D2high)

Biophysical Analysis of Ligand-Receptor Binding Kinetics

The interaction dynamics of MCL-524 with dopamine receptors have been primarily elucidated through in vitro and in vivo experimental models.

The binding affinities of MCL-524 were determined using in vitro competitive radioligand binding assays. mdpi.comresearchgate.netresearchgate.net These experiments were conducted using rat striatal homogenates, a tissue model rich in dopamine receptors. mdpi.comresearchgate.net In these assays, various concentrations of non-radioactive MCL-524 were used to compete for binding against a radiolabeled ligand, specifically [³H]domperidone. mdpi.comresearchgate.netresearchgate.net By measuring the displacement of the radioligand, researchers were able to calculate the inhibition constants (Ki) that quantify the affinity of MCL-524 for the different receptor states.

Studies using the radiolabeled version of the compound, [¹⁸F]MCL-524, in cynomolgus monkeys have provided insights into its interaction with the endogenous dopamine system. nih.gov Pretreatment with D-amphetamine, a substance known to increase synaptic dopamine levels, resulted in a significant 56% reduction in the binding of [¹⁸F]MCL-524 in the striatum. nih.govresearchgate.net This finding demonstrates that MCL-524 competes with endogenous dopamine for binding to D2/D3 receptors in vivo. nih.gov Further confirmation of its binding specificity comes from pretreatment studies with raclopride (B1662589), a D2/D3 receptor antagonist, which reduced [¹⁸F]MCL-524 binding by 89%. nih.govmdpi.com The available data points to a competitive interaction at the primary binding site rather than allosteric modulation.

Table 2: List of Compounds Mentioned

Preclinical in Vivo Neuroimaging Research and Methodological Advancement

Positron Emission Tomography (PET) Application in Animal Models (e.g., Non-Human Primates, Rodents)

PET studies in cynomolgus monkeys have been central to the preclinical evaluation of [¹⁸F]MCL-524. researchgate.netnih.gov These investigations have aimed to characterize its behavior in the living brain, focusing on its ability to quantify dopamine (B1211576) D₂/D₃ receptors. nih.govresearchgate.net

Following intravenous injection in cynomolgus monkeys, [¹⁸F]MCL-524 demonstrates effective entry into the brain. researchgate.netnih.gov The distribution of the radioligand is consistent with the known density of dopamine D₂/D₃ receptors, showing a rapid and high accumulation in the striatum, a region rich in these receptors. nih.govmdpi.com Conversely, uptake is low in the cerebellum, an area with negligible D₂/D₃ receptor density, making it a suitable reference region for quantitative analysis. nih.gov This differential uptake results in high striatum-to-cerebellum ratios, which are advantageous for the reliable quantification of receptor binding. researchgate.netnih.govresearchgate.net

The non-displaceable binding potential (BPND), a measure of receptor density and affinity, has been a key outcome parameter in [¹⁸F]MCL-524 studies. In cynomolgus monkeys, the mean striatal BPND for [¹⁸F]MCL-524 was determined to be 2.0. researchgate.netnih.govresearchgate.netmdpi.com

To confirm the specificity of this binding, pretreatment (blocking) studies were conducted. Administration of raclopride (B1662589), a D₂/D₃ receptor antagonist, prior to the injection of [¹⁸F]MCL-524 resulted in a substantial reduction of the striatal BPND. researchgate.netnih.gov Furthermore, pretreatment with d-amphetamine, a dopamine-releasing agent, also led to a significant decrease in the binding potential, demonstrating the radioligand's sensitivity to fluctuations in endogenous dopamine levels. researchgate.netnih.govsnmjournals.org This finding supports the view that [¹⁸F]MCL-524 has agonistic properties in vivo. snmjournals.org

Table 1: Reduction of [¹⁸F]MCL-524 Striatal BPND After Pretreatment in Cynomolgus Monkeys
ConditionStriatal BPND% Reduction from BaselineReference
Baseline2.0N/A researchgate.netnih.gov
After Raclopride0.2589% nih.gov
After d-Amphetamine0.9256% nih.gov

The performance of [¹⁸F]MCL-524 has been directly compared to the established D₂/D₃ receptor agonist radioligand [¹¹C]MNPA. researchgate.netnih.gov In parallel PET measurements in the same animals, [¹⁸F]MCL-524 exhibited a higher radioactivity concentration in the striatum and a lower concentration in the cerebellum compared to [¹¹C]MNPA. nih.gov This resulted in a superior binding potential for [¹⁸F]MCL-524. The mean striatal BPND for [¹⁸F]MCL-524 was 1.5 times higher than that for [¹¹C]MNPA across all striatal subregions. researchgate.netnih.govnih.gov

While antagonists like [¹¹C]raclopride have been foundational in dopamine system imaging, agonist radioligands such as [¹⁸F]MCL-524 are reported to show enhanced sensitivity to endogenous dopamine. researchgate.netnih.gov The significant displacement of [¹⁸F]MCL-524 by d-amphetamine supports its utility for measuring changes in synaptic dopamine concentrations. researchgate.netsnmjournals.org

Table 2: Comparative Striatal BPND of [¹⁸F]MCL-524 and [¹¹C]MNPA
RadioligandMean Striatal BPNDRatio ([¹⁸F]MCL-524 / [¹¹C]MNPA)Reference
[¹⁸F]MCL-5242.01.5 researchgate.netresearchgate.netmdpi.com
[¹¹C]MNPA1.4 researchgate.netresearchgate.netmdpi.com

Determination of Striatal and Extrastriatal Binding Potential (BPND)

Pharmacological Challenge Studies for Receptor Specificity and Sensitivity

Pharmacological challenge studies are a cornerstone of in vivo neuroimaging, providing critical insights into the binding characteristics of a radioligand. By administering a competing compound—either a receptor antagonist or a substance that modulates neurotransmitter levels—researchers can ascertain the specificity of the radiotracer's signal and its sensitivity to endogenous neurochemical fluctuations. In the context of ¹⁸F-MCL-524, such studies have been pivotal in validating its utility for imaging dopamine D2/D3 receptors.

To confirm that ¹⁸F-MCL-524 binds specifically to dopamine D2/D3 receptors, preclinical studies have employed the selective D2/D3 receptor antagonist, raclopride. In these investigations, the binding of ¹⁸F-MCL-524 is measured at baseline and then again after the administration of raclopride. A significant reduction in the ¹⁸F-MCL-524 signal following the raclopride challenge indicates that both compounds are competing for the same binding sites, thereby confirming the specificity of ¹⁸F-MCL-524 for D2/D3 receptors.

TreatmentBrain RegionParameterBaseline ValuePost-Treatment Value% Reduction
RacloprideStriatumBPND2.0 (mean)0.2589%
D-AmphetamineStriatumBPND2.0 (mean)0.9256%

This table summarizes the effects of raclopride and D-amphetamine on ¹⁸F-MCL-524 binding potential (BPND) in the striatum of cynomolgus monkeys, as reported in a preliminary PET study. nih.govsnmjournals.org

Beyond receptor specificity, a crucial characteristic of an agonist radiotracer like ¹⁸F-MCL-524 is its sensitivity to changes in the levels of the endogenous neurotransmitter, in this case, dopamine. To investigate this, researchers utilize pharmacological challenges with agents that alter dopamine concentrations. D-amphetamine is a classic example, as it induces the release of dopamine from presynaptic terminals. An effective agonist radiotracer should show a decrease in binding when endogenous dopamine levels are elevated, as the neurotransmitter competes with the radiotracer for receptor binding sites.

Preclinical studies with ¹⁸F-MCL-524 have demonstrated its sensitivity to D-amphetamine-induced dopamine release. nih.govsnmjournals.orgresearchgate.net In a study involving cynomolgus monkeys, the administration of D-amphetamine led to a significant 56% reduction in the striatal BPND of ¹⁸F-MCL-524. nih.govsnmjournals.orgresearchgate.net Another report cited a 43% reduction in BPND values under similar conditions. researchgate.net This finding is significant as it indicates that ¹⁸F-MCL-524 is sensitive to fluctuations in endogenous dopamine levels, a desirable characteristic for a radiotracer intended to study the dynamics of the dopamine system. nih.govsnmjournals.org The longer half-life of the ¹⁸F isotope in MCL-524 makes it particularly well-suited for studies examining the modulation of dopamine concentrations. nih.govresearchgate.net

The ability of ¹⁸F-MCL-524 to be displaced by both a receptor antagonist and an increase in endogenous dopamine validates its use as a specific and sensitive tool for in vivo imaging of D2/D3 receptors. researchgate.net These pharmacological challenge studies have been instrumental in establishing the promising characteristics of ¹⁸F-MCL-524 for future research, including potential applications in human studies to investigate the role of the dopamine system in health and disease. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations and Medicinal Chemistry Principles

Elucidation of Structural Determinants Governing Dopamine (B1211576) D2/D3 Receptor Affinity and Selectivity

The affinity and selectivity of aporphine (B1220529) analogs for dopamine D2 and D3 receptors are dictated by the nature and position of various substituents on the tetracyclic core. Key structural features that have been systematically investigated include the N-alkyl substituent, substitutions on the A-ring (particularly at the 2-position), and the catechol moiety on the D-ring.

The N-substituent on the aporphine ring plays a crucial role in determining D2 versus D1 receptor selectivity. For instance, in a series of N-alkyl-2-methoxy-11-hydroxynoraporphines, it was found that an N-n-propyl group significantly enhances D2 receptor affinity and selectivity over D1 receptors. nih.govacs.org The compound (R)-(-)-2-methoxy-N-n-propylnorapomorphine demonstrated a high affinity for D2 receptors (Ki = 1.3 nM) and low affinity for D1 receptors (Ki = 6450 nM). nih.govacs.org In contrast, the N-methyl analog showed higher affinity for D1 receptors, highlighting the profound impact of the N-alkyl substituent on receptor selectivity. nih.govacs.org This "propyl effect" is a recognized phenomenon where an N-n-propyl substitution often improves D2 receptor activity. nih.govacs.org

Substitutions on the A-ring, especially at the 2-position, also significantly modulate receptor affinity. The introduction of a 2-fluoroethoxy group, as seen in MCL-524, was a strategic decision based on SAR studies of fluorinated aporphines. nih.gov Research has shown that 2-fluoroalkoxy-substituted catechol-aporphines generally exhibit higher affinity for the high-affinity state of the D2 receptor (D2high). nih.gov Specifically, 2-fluoroethoxy catechol-aporphines tended to have higher D2high affinity compared to their 2-fluoropropanoxy counterparts. nih.gov The presence of electron-donating groups like hydroxy or methoxy (B1213986) at the 2-position generally leads to an increase in D2 receptor affinity. sci-hub.st

The catechol group (10,11-dihydroxy) on the D-ring is another critical determinant for high D2 receptor affinity. acs.orgresearchgate.net This feature is essential for the dopaminergic activity of many aporphines. nih.gov MCL-524 retains this crucial catechol moiety, contributing to its high affinity for the D2 receptor. mdpi.com The combination of the N-n-propyl group, the 2-fluoroethoxy substituent, and the intact catechol system in MCL-524 results in a molecule with high affinity for the D2high state (Ki = 3.7 ± 1.2 nM) and significantly lower affinity for the D2low state (Ki = 990 ± 35 nM). mdpi.com

Table 1: Binding Affinities (Ki, nM) of MCL-524 and Related Aporphine Analogs at Dopamine Receptors

Compound N-Substituent 2-Position Substituent D1 Receptor Affinity (Ki, nM) D2 Receptor Affinity (Ki, nM) D2high Affinity (Ki, nM) D2low Affinity (Ki, nM)
MCL-524 n-Propyl Fluoroethoxy - - 3.7 990
(R)-(-)-2-methoxy-N-n-propylnorapomorphine n-Propyl Methoxy 6450 1.3 - -
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine n-Propyl Methoxy 1690 44 - -
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine Methyl Methoxy 46 235 - -

Design Principles for Aporphine-Based Radioligands Targeting Dopamine Receptors

The design of aporphine-based radioligands like [18F]MCL-524 for PET imaging is guided by a set of core principles aimed at achieving optimal in vivo performance. A primary objective is to develop agonists, rather than antagonists, as they preferentially bind to the high-affinity state (D2high) of the D2 receptor. mdpi.comnih.gov This is significant because the D2high state is the functional form of the receptor, and alterations in its density are implicated in various neuropsychiatric disorders. mdpi.com

A crucial consideration in the design of 18F-labeled radioligands is the position of the radioisotope. Introducing 18F directly onto the N-alkyl chain has been shown to significantly decrease binding affinity. snmjournals.org Therefore, a key design strategy for compounds like [18F]MCL-524 was to remotely introduce the radionuclide into a substituent at the 2-position of the aporphine core. snmjournals.org This approach minimizes the steric and electronic impact of the radiolabel on the pharmacophore responsible for receptor binding.

Furthermore, the physicochemical properties of the radioligand, such as lipophilicity (logP or logD), must be carefully optimized. The radiotracer needs to be sufficiently lipophilic to cross the blood-brain barrier but not so lipophilic that it leads to high non-specific binding in the brain and peripheral tissues. The development of fluorinated aporphines, including those with fluoroalkoxy substituents, represents a strategy to fine-tune lipophilicity while maintaining high receptor affinity. nih.gov

The aporphine scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of G-protein coupled receptors, including dopamine and serotonin (B10506) receptors. hilarispublisher.com This inherent versatility allows for systematic modifications to achieve the desired selectivity and affinity for the target receptor subtype. The (R)-configuration of the aporphine is generally essential for high dopaminergic activity. nih.govacs.org

Strategies for Analog Synthesis and Optimization to Enhance Radiotracer Properties

The synthesis of MCL-524 and its analogs involves multi-step chemical processes, often starting from naturally occurring alkaloids like thebaine or through total synthesis. nih.govacs.org A key challenge in preparing [18F]MCL-524 for PET imaging is the efficient and rapid incorporation of the short-lived 18F isotope.

The original synthesis of [18F]MCL-524 involved a standard nucleophilic aliphatic 18F-fluorination reaction on a tosylated precursor, followed by deprotection of the catechol group. mdpi.com However, this method proved difficult to replicate and lacked detailed experimental reporting. mdpi.com To address these limitations, an improved "non-anhydrous, minimally basic" (NAMB) synthesis was developed. mdpi.com This method utilizes a trap-and-release column for [18F]fluoride elution and a Lewis acid for catechol deprotection, which facilitates easier purification and improves the radiochemical yield to 5-9% (decay-corrected). acs.orgmdpi.com

Optimization of radiotracer properties often involves the synthesis and evaluation of a series of analogs. For aporphine-based ligands, this includes varying the length and nature of the N-alkyl substituent and modifying the substituents on the aromatic rings. nih.govnih.gov For instance, the synthesis of a series of 2-fluoroalkoxy-substituted catechol-aporphines with different N-substituents (methyl, ethyl, n-propyl) allowed for the systematic evaluation of their impact on D2high binding and selectivity. nih.gov

Another optimization strategy involves the synthesis of 11-mono-hydroxyaporphine analogs. nih.gov These compounds are also candidates for developing PET ligands. For example, [18F]-MCL-536, an 11-hydroxy analog of a fluoropropoxy-substituted aporphine, was synthesized using a p-toluenesulfonyl group as both a protecting group for the phenol (B47542) and a leaving group for the radiofluorination. nih.gov Further derivatization of the 11-hydroxy group into esters, such as with acetic anhydride (B1165640) or valeric anhydride, has also been explored to create prodrugs or modify the pharmacokinetic profile of the radiotracer. snmjournals.org However, in the case of [18F]-MCL-562 and [18F]-MCL-572 (the acetate (B1210297) and valerate (B167501) esters of an 11-hydroxy aporphine), they did not show specific uptake in the rat brain, likely due to rapid metabolism. snmjournals.org These studies underscore the iterative process of analog synthesis, radiolabeling, and in vivo evaluation required to develop an effective radiotracer.

Computational and Theoretical Chemistry Approaches

In Silico Molecular Docking Studies of MCL-524 HCl with Dopamine (B1211576) Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies are crucial for visualizing its interaction with dopamine receptor subtypes, particularly the D2 and D3 receptors. These studies help in understanding the high-affinity binding observed in experimental assays. researchgate.net

The process begins with obtaining the three-dimensional structures of the ligand (MCL-524) and the receptor, typically from crystallographic data in the Protein Data Bank (PDB). Molecular docking simulations are then performed using software like AutoDock, which employs algorithms such as the Lamarckian genetic algorithm to explore various possible binding poses of the ligand within the receptor's binding site. e3s-conferences.org The primary goals are to identify the most stable binding conformation, characterized by the lowest binding energy, and to detail the specific molecular interactions involved.

Research has identified MCL-524 as a dopamine D2 agonist that is highly selective for the receptor's high-affinity state (D2high). mdpi.com Experimental competitive binding assays have quantified this preference, providing key data that computational models aim to explain. researchgate.net

Table 1: Experimental Binding Affinities of MCL-524 for Dopamine D2 Receptor States

Receptor State Binding Affinity (Ki)
D2high 3.7 ± 1.2 nM
D2low 990 ± 35 nM

Data sourced from competitive binding assays using [3H]domperidone in rat striatal homogenates. researchgate.net

Molecular docking simulations for MCL-524 would aim to replicate this high-affinity interaction computationally. The results of such a study would typically include the binding energy and a list of the key amino acid residues in the dopamine receptor that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the MCL-524 molecule. While specific docking studies for MCL-524 are not extensively detailed in the public literature, a typical output would resemble the following illustrative table, based on common interactions for aminergic G protein-coupled receptors. uva.nl

Table 2: Illustrative Molecular Docking Results for MCL-524 with a Dopamine D2 Receptor Model

Parameter Value / Description
Binding Energy (kcal/mol) -9.5 to -11.0
Interacting Residues Asp114, Ser193, Phe389, Trp386, His393
Types of Interactions Hydrogen bonds with the catechol hydroxyl groups and the aspartate residue in transmembrane helix 3; hydrophobic and aromatic stacking interactions with residues in transmembrane helices 5, 6, and 7.

This table is an illustrative example of typical results from a molecular docking study and is not derived from a specific published experiment on MCL-524.

Advanced Conformational Analysis and Ligand-Receptor Interaction Modeling

Beyond simple docking, advanced computational methods are used to explore the dynamic nature of the ligand and receptor. Conformational analysis of this compound investigates the range of three-dimensional shapes the molecule can adopt and their corresponding energy levels. This is critical because the molecule's active conformation—the shape it adopts when binding to the receptor—may not be its lowest energy state in solution.

Ligand-receptor interaction modeling builds on docking results by incorporating molecular dynamics (MD) simulations. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a more realistic view of the binding event and the stability of the interactions. These simulations can reveal how the binding of MCL-524 might induce conformational changes in the dopamine receptor, which is the basis for its agonist activity. biorxiv.org

Another powerful technique is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. mdpi.com For a series of related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) correlate the biological activity with the 3D properties (steric and electrostatic fields) of the molecules. mdpi.com A CoMFA model for dopamine agonists could reveal which regions of the MCL-524 structure are critical for its high-affinity binding. For instance, the model might highlight the importance of the steric bulk around the propyl group and the electrostatic potential of the catechol hydroxyls for optimal receptor interaction. mdpi.com

These advanced models provide a detailed map of the pharmacophore—the essential three-dimensional arrangement of features—required for potent dopamine receptor agonism, thereby explaining the high efficacy of MCL-524 and guiding the design of future compounds. ub.edu

Emerging Research Directions and Methodological Innovations

Advancements in Radiotracer Chemistry for Enhanced Molecular Imaging Probes

The development of radiolabeled probes for Positron Emission Tomography (PET) imaging is a cornerstone of modern neuroscience research, enabling the in-vivo visualization and quantification of neurochemical processes. MCL-524, particularly its 18F-labeled analogue, [¹⁸F]MCL-524, has been a focal point of advancements in radiotracer chemistry aimed at creating more sensitive and specific molecular imaging agents. mdpi.comnih.gov

A significant challenge in the synthesis of [¹⁸F]MCL-524 has been the development of efficient and replicable production methods. mdpi.com Early synthetic routes were hampered by low yields and the use of harsh deprotection conditions, such as 6 M hydrochloric acid (HCl), which could lead to product degradation and complicate purification. mdpi.com To overcome these limitations, researchers have developed a "non-anhydrous, minimally basic" (NAMB) approach. mdpi.com This innovative method avoids the need for azeotropic drying and utilizes a Lewis acid, such as Indium(III) triflate (In(OTf)₃), for the deprotection step. mdpi.com The NAMB approach has demonstrated improved radiochemical yields (RCY) of 5-9% (decay-corrected) and facilitates easier purification by high-performance liquid chromatography (HPLC). mdpi.com

Further refinements in radiolabeling have explored alternative deprotection conditions. For instance, using 90% trifluoroacetic acid (TFA) for a short duration has shown a 67% conversion rate with fewer by-products compared to other acidic methods, although it still necessitates a solid-phase extraction (SPE) step prior to HPLC purification. nih.gov These methodological advancements are crucial for making [¹⁸F]MCL-524 more accessible for preclinical and potentially clinical research. mdpi.com

The resulting radiotracer, [¹⁸F]MCL-524, exhibits favorable properties for a PET imaging probe. It is an agonist for the dopamine (B1211576) D2 and D3 receptors with a particularly high affinity for the D2 receptor in its high-affinity state (D2high). mdpi.comnih.gov This selectivity is a key advantage, as it allows for the study of the functional state of these receptors. In comparative studies, [¹⁸F]MCL-524 has shown a higher mean striatal non-displaceable binding potential (BPnd) of 2.0 compared to 1.4 for the established radiotracer [¹¹C]MNPA, indicating a stronger signal. mdpi.comnih.gov

Exploration of the Role of D2high in Preclinical Models of Neurological and Psychiatric Conditions

The dopamine D2 receptor exists in two affinity states for dopamine: a high-affinity state (D2high) and a low-affinity state (D2low). nih.gov The D2high state is considered the functionally active state of the receptor. nih.gov Dysregulation of the D2 receptor system is implicated in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. nih.gov Agonist radiotracers like [¹⁸F]MCL-524, which preferentially bind to the D2high state, are invaluable tools for investigating the role of this specific receptor population in disease models. mdpi.comnih.gov

Preclinical studies in cynomolgus monkeys have demonstrated the utility of [¹⁸F]MCL-524 for probing the dopamine system. nih.gov These studies have shown that [¹⁸F]MCL-524 binding is sensitive to changes in endogenous dopamine levels. nih.gov For example, pretreatment with the dopamine-releasing agent d-amphetamine resulted in a 56% reduction in the striatal BPnd of [¹⁸F]MCL-524. nih.govnih.gov Furthermore, the specificity of [¹⁸F]MCL-524 for D2/D3 receptors was confirmed by pretreatment with the antagonist raclopride (B1662589), which led to an 89% reduction in striatal BPnd. nih.govnih.gov

These findings highlight the potential of [¹⁸F]MCL-524 as a sensitive biomarker for the D2high state. By using this radiotracer in preclinical models of neurological and psychiatric conditions, researchers can investigate how the density and function of D2high receptors are altered in these disease states and how they respond to therapeutic interventions. The longer half-life of fluorine-18 (B77423) (¹⁸F) compared to carbon-11 (B1219553) (¹¹C) also makes [¹⁸F]MCL-524 an attractive option for more extended imaging studies. nih.govsnmjournals.org

Table 1: Research Findings on [¹⁸F]MCL-524 in Preclinical Imaging

Parameter Finding Reference
Mean Striatal BPnd 2.0 mdpi.comnih.gov
Comparison with [¹¹C]MNPA 1.5-fold higher BPnd than [¹¹C]MNPA mdpi.comnih.gov
Effect of Raclopride 89% reduction in striatal BPnd nih.govnih.gov
Effect of d-amphetamine 56% reduction in striatal BPnd nih.govnih.gov
In Vitro Affinity (Ki) D2high: 3.7 ± 1.2 nM, D2low: 990 ± 35 nM mdpi.com

Development of Novel Analytical Techniques for MCL-524 HCl Characterization in Research Settings

Accurate characterization of this compound and its radiolabeled form is essential for ensuring the quality and reliability of research findings. The development of novel analytical techniques plays a crucial role in this process. High-performance liquid chromatography (HPLC) is a fundamental tool for the purification and analysis of [¹⁸F]MCL-524. mdpi.com Radio-HPLC allows for the separation of the desired radiolabeled product from unlabeled precursors and radiochemical impurities, ensuring a high radiochemical purity (often >98%). mdpi.com The identity of the final product is typically confirmed by co-injection with a non-radioactive standard of MCL-524. mdpi.com

In addition to HPLC, other analytical methods are employed to characterize the radiotracer. Arterial blood sampling and subsequent analysis of plasma are used to determine the fraction of the unchanged radioligand over time and to correct for radiometabolites in kinetic modeling. nih.gov Studies have shown that [¹⁸F]MCL-524 is rapidly metabolized, with the parent compound accounting for approximately 50% of plasma radioactivity at 5 minutes post-injection and decreasing to 13% by 120 minutes. nih.gov

Kinetic modeling of PET data is another critical analytical component. Various models, including one- and two-tissue compartment models (1TCM/2TCM) and the multilinear reference tissue model (MRTM), are used to quantify receptor binding. nih.govnih.gov Preliminary analyses have shown that the BPnd values obtained with these different models are comparable, providing confidence in the robustness of the quantification methods. nih.gov

For non-radioactive this compound, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry are used to confirm its chemical structure and purity. rug.nl These methods are essential for the initial synthesis and characterization of the compound before it is used as a standard or precursor for radiolabeling.

Table 2: Analytical Techniques for this compound and [¹⁸F]MCL-524

Technique Application Reference
High-Performance Liquid Chromatography (HPLC) Purification and purity analysis of [¹⁸F]MCL-524. mdpi.com
Radio-HPLC Separation of radiolabeled compounds and impurities. mdpi.com
Arterial Blood Sampling & Plasma Analysis Measurement of parent radioligand and metabolites. nih.gov
Kinetic Modeling (1TCM, 2TCM, MRTM) Quantification of receptor binding from PET data. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of non-radioactive MCL-524. rug.nl
Mass Spectrometry Molecular weight and structural confirmation. rug.nl

Q & A

Q. What are the key considerations for experimental design when using MCL-524 HCl in PET imaging studies?

  • Methodological Answer : When designing PET studies with this compound, ensure proper radiometabolite correction for plasma input functions, as uncorrected data may overestimate receptor binding . Use kinetic models (e.g., 1TCM or 2TCM) validated via the Akaike information criterion and F-statistics to assess goodness-of-fit . Include control regions (e.g., cerebellum) to calculate non-displaceable binding potential (BPND). Standardize PET acquisition durations (e.g., 120 min) to ensure time stability of parameters like distribution volume (VT) .

Q. How can researchers ensure accurate characterization of this compound's receptor affinity and selectivity?

  • Methodological Answer : Conduct competitive binding assays using transfected cell lines expressing D2 and D3 receptors. Compare IC50 values against reference ligands (e.g., MNPA) to quantify selectivity ratios . Validate in vivo specificity via pretreatment studies with receptor antagonists (e.g., raclopride) to confirm displaceable binding in target regions like the striatum . Use autoradiography or saturation binding assays to verify affinity constants (Kd) under physiological conditions.

Q. What methodologies validate the purity and stability of this compound in experimental setups?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV/radioactive detection to assess radiochemical purity (>95%) and stability in plasma over time . Characterize physicochemical properties (e.g., logP) using reversed-phase chromatography. For long-term storage, test stability under varying pH and temperature conditions, referencing pharmacopeial standards for hydrochloride salts .

Advanced Research Questions

Q. How should researchers resolve contradictions in BPND values between this compound and other dopamine agonists (e.g., ^11^C-MNPA)?

  • Methodological Answer : Analyze intersubject variability in tracer kinetics (e.g., striatal uptake curves) and normalize BPND values to reference regions with minimal receptor density . Perform head-to-head comparisons in the same cohort to isolate pharmacokinetic differences (e.g., lipophilicity, blood-brain barrier penetration). Use multivariate regression to adjust for covariates like age, receptor density, or scan timing . If discrepancies persist, validate with postmortem receptor autoradiography to confirm tracer specificity.

Q. What kinetic modeling approaches optimize quantification of this compound's receptor occupancy in longitudinal studies?

  • Methodological Answer : Apply a two-tissue compartment model (2TCM) to separate free/unspecific binding (K1/k2) from receptor-specific binding (k3/k4) . Assess parameter identifiability using coefficient of variation (CV) thresholds (<20% for SE estimates). For longitudinal stability, truncate PET datasets at incremental time points (e.g., 30–120 min) to determine the minimal scan duration required for reliable BPND calculation .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound pharmacodynamic studies?

  • Methodological Answer : Use nonlinear mixed-effects modeling to estimate EC50/IC50 values across dose ranges. Apply hierarchical Bayesian methods to account for inter-subject variability in receptor density . For in vivo data, integrate PET-derived BPND with plasma concentration curves to construct occupancy-response models. Validate with bootstrapping or permutation tests to control for Type I errors in small-sample studies .

Data Presentation and Reproducibility

Q. How should researchers report conflicting findings in this compound studies to ensure transparency?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: present raw data (e.g., time-activity curves) alongside fitted models in supplementary materials . Disclose all preprocessing steps (e.g., motion correction, attenuation scaling) to enable replication. Use Q-Q plots or Bland-Altman analyses to highlight discrepancies between replicates or methodologies .

Q. What protocols enhance reproducibility of this compound synthesis and quality control?

  • Methodological Answer : Document synthetic routes (e.g., nucleophilic fluorination) with step-by-step yields and purification methods (e.g., semi-preparative HPLC). Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) . Adhere to IUPAC nomenclature and report molar activity (GBq/μmol) with decay corrections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.